Cas no 91056-31-4 (1-(4-methylcyclohexyl)prop-2-en-1-one)

1-(4-Methylcyclohexyl)prop-2-en-1-one is a cyclohexyl-based α,β-unsaturated ketone with potential applications in organic synthesis and specialty chemical manufacturing. Its structure combines a 4-methylcyclohexyl group with a reactive propenone moiety, offering a balance of steric and electronic properties suitable for Michael additions, cyclizations, or polymerizable intermediates. The methyl substitution on the cyclohexyl ring enhances solubility in nonpolar solvents while maintaining moderate reactivity. This compound may serve as a precursor for fragrances, pharmaceuticals, or advanced materials due to its ketone functionality and conjugated double bond. Careful handling is advised due to potential sensitivity to light and air oxidation. Storage under inert conditions is recommended for prolonged stability.
1-(4-methylcyclohexyl)prop-2-en-1-one structure
91056-31-4 structure
Product name:1-(4-methylcyclohexyl)prop-2-en-1-one
CAS No:91056-31-4
MF:C10H16O
Molecular Weight:152.233443260193
CID:5229385
PubChem ID:58325621

1-(4-methylcyclohexyl)prop-2-en-1-one 化学的及び物理的性質

名前と識別子

    • 2-Propen-1-one, 1-(4-methylcyclohexyl)-
    • 1-(4-Methylcyclohexyl)prop-2-en-1-one
    • 1-(4-methylcyclohexyl)prop-2-en-1-one
    • インチ: 1S/C10H16O/c1-3-10(11)9-6-4-8(2)5-7-9/h3,8-9H,1,4-7H2,2H3
    • InChIKey: GBYUVHNYNSPHDT-UHFFFAOYSA-N
    • SMILES: C(C1CCC(C)CC1)(=O)C=C

計算された属性

  • 精确分子量: 152.120115130g/mol
  • 同位素质量: 152.120115130g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 152
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1Ų
  • XLogP3: 2.9

1-(4-methylcyclohexyl)prop-2-en-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1849969-0.25g
1-(4-methylcyclohexyl)prop-2-en-1-one
91056-31-4
0.25g
$840.0 2023-09-19
Enamine
EN300-1849969-10.0g
1-(4-methylcyclohexyl)prop-2-en-1-one
91056-31-4
10g
$6082.0 2023-06-03
Enamine
EN300-1849969-0.5g
1-(4-methylcyclohexyl)prop-2-en-1-one
91056-31-4
0.5g
$877.0 2023-09-19
Enamine
EN300-1849969-5g
1-(4-methylcyclohexyl)prop-2-en-1-one
91056-31-4
5g
$2650.0 2023-09-19
Enamine
EN300-1849969-1g
1-(4-methylcyclohexyl)prop-2-en-1-one
91056-31-4
1g
$914.0 2023-09-19
Enamine
EN300-1849969-2.5g
1-(4-methylcyclohexyl)prop-2-en-1-one
91056-31-4
2.5g
$1791.0 2023-09-19
Enamine
EN300-1849969-10g
1-(4-methylcyclohexyl)prop-2-en-1-one
91056-31-4
10g
$3929.0 2023-09-19
Enamine
EN300-1849969-0.1g
1-(4-methylcyclohexyl)prop-2-en-1-one
91056-31-4
0.1g
$804.0 2023-09-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1337820-10mg
1-(4-Methylcyclohexyl)prop-2-en-1-one
91056-31-4 98%
10mg
¥11844.00 2024-04-25
Enamine
EN300-1849969-0.05g
1-(4-methylcyclohexyl)prop-2-en-1-one
91056-31-4
0.05g
$768.0 2023-09-19

1-(4-methylcyclohexyl)prop-2-en-1-one 関連文献

1-(4-methylcyclohexyl)prop-2-en-1-oneに関する追加情報

Professional Introduction to Compound with CAS No. 91056-31-4 and Product Name: 1-(4-methylcyclohexyl)prop-2-en-1-one

The compound with the CAS number 91056-31-4 and the product name 1-(4-methylcyclohexyl)prop-2-en-1-one represents a significant area of interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in various biochemical pathways and synthetic methodologies. The presence of a 4-methylcyclohexyl group and a prop-2-en-1-one moiety contributes to its distinct chemical properties, making it a valuable candidate for further exploration in medicinal chemistry.

In recent years, the study of structurally diverse compounds has been instrumental in the development of novel therapeutic agents. The 1-(4-methylcyclohexyl)prop-2-en-1-one molecule, with its cyclohexane ring substituted at the fourth position by a methyl group and an acrylone backbone, exhibits intriguing reactivity that could be exploited in drug design. This compound’s ability to participate in various organic transformations, such as Michael additions and aldol reactions, makes it a versatile intermediate in synthetic chemistry.

One of the most compelling aspects of this compound is its potential role in modulating biological targets. The 4-methylcyclohexyl side chain provides steric hindrance, which can be leveraged to optimize binding interactions with biological receptors. Additionally, the prop-2-en-1-one functional group is known for its ability to engage in hydrogen bonding and π-stacking interactions, further enhancing its suitability for pharmacological applications. These features have prompted researchers to investigate its efficacy in inhibiting key enzymes and receptors involved in inflammatory pathways.

Recent studies have highlighted the importance of nonsteroidal anti-inflammatory drug (NSAID) analogs in managing chronic inflammatory conditions. Compounds similar to 1-(4-methylcyclohexyl)prop-2-en-1-one have been explored for their potential to interact with cyclooxygenase (COX) enzymes, which are pivotal in the production of prostaglandins—a class of signaling molecules involved in inflammation. Preliminary research suggests that modifications to the 4-methylcyclohexyl substituent can fine-tune the compound’s selectivity towards COX-2 over COX-1, reducing gastrointestinal side effects associated with traditional NSAIDs.

The synthesis of 1-(4-methylcyclohexyl)prop-2-en-1-one involves multi-step organic reactions that highlight the compound’s synthetic utility. Common synthetic routes include Friedel-Crafts alkylation followed by oxidation and dehydration steps to introduce the acrylone moiety. Advances in catalytic systems, such as transition metal-catalyzed reactions, have improved the efficiency and yield of these synthetic pathways. For instance, palladium-catalyzed cross-coupling reactions have enabled the introduction of complex substituents like 4-methylcyclohexyl with greater precision.

In addition to its pharmacological potential, this compound has shown promise in material science applications. The rigid structure provided by the cyclohexane ring enhances thermal stability, making it suitable for use in polymer additives and specialty coatings. Furthermore, its ability to undergo polymerization reactions allows for the creation of novel polymeric materials with tailored properties. These applications underscore the versatility of 1-(4-methylcyclohexyl)prop-2-en-1-one, extending beyond traditional pharmaceutical uses.

The exploration of natural product-inspired scaffolds has been a driving force in modern drug discovery. Many bioactive compounds isolated from plants and microorganisms share structural motifs similar to 1-(4-methylcyclohexyl)prop-2-en-1-one, suggesting that this scaffold may have evolved biological relevance. By synthesizing derivatives of this compound, researchers can screen for novel bioactivities without relying solely on natural sources. This approach aligns with the growing emphasis on sustainable drug development practices.

Computational modeling has become an indispensable tool in understanding molecular interactions at a quantum level. Molecular dynamics simulations and quantum mechanical calculations have been employed to predict how 1-(4-methylcyclohexyl)prop-2-en-1-one interacts with biological targets such as proteins and nucleic acids. These studies provide critical insights into binding affinities, metabolic stability, and potential side effects before experimental validation is conducted. Such computational advancements are accelerating the pace of drug discovery by reducing reliance on empirical trial-and-error methods.

The regulatory landscape for new chemical entities requires thorough characterization to ensure safety and efficacy before clinical translation. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are essential for confirming molecular structure and purity. Additionally, physicochemical properties like solubility and permeability must be evaluated to assess pharmacokinetic profiles. These rigorous standards ensure that compounds like 1-(4-methylcyclohexyl)prop-2-en-1-one meet stringent requirements before advancing into preclinical studies.

The role of contract research organizations (CROs) has expanded significantly in supporting pharmaceutical innovation. CROs specializing in synthetic chemistry offer expertise in developing scalable manufacturing processes for complex molecules like 1-(4-methylcyclohexyl)prop-2-en-1-one. Their capabilities include process optimization, regulatory compliance support, and analytical method development—ensuring that promising candidates can transition smoothly from lab-scale synthesis to industrial production.

Future directions in research may focus on exploring enantioselective synthesis techniques to produce chiral derivatives of this compound. Chiral drugs often exhibit enhanced therapeutic effects due to their interaction with enantiomer-specific biological targets. Catalytic asymmetric methods, such as biocatalysis or organocatalysis, could provide sustainable routes for producing enantiomerically pure forms without excessive waste generation—a critical consideration for environmentally conscious drug development.

In conclusion,1-(4-methylcyclohexyl)prop-2-en-1-one, identified by CAS No. 91056-31-4, represents a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it an attractive candidate for further investigation in medicinal chemistry, material science, and computational biology. As research continues to uncover new applications for this molecule, it is poised to contribute substantially to advancements in both academic research and industrial applications.

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